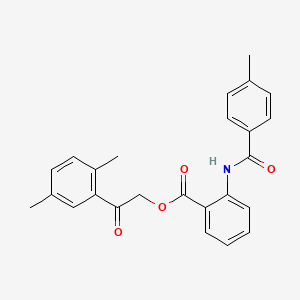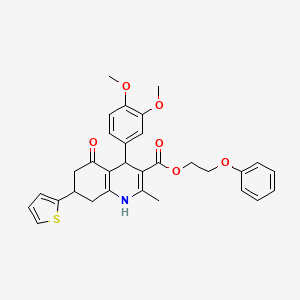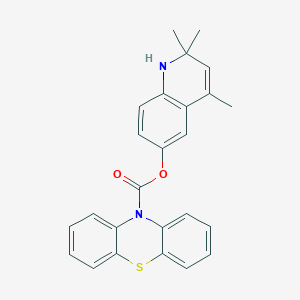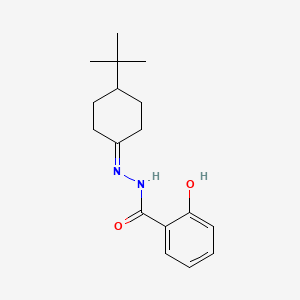![molecular formula C23H24N4O3 B11620211 2-{(4Z)-2,5-dioxo-4-[4-(pyrrolidin-1-yl)benzylidene]imidazolidin-1-yl}-N-(2-methylphenyl)acetamide](/img/structure/B11620211.png)
2-{(4Z)-2,5-dioxo-4-[4-(pyrrolidin-1-yl)benzylidene]imidazolidin-1-yl}-N-(2-methylphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El compuesto N-(2-metilfenil)-2-[(4Z)-2,5-dioxo-4-[4-(pirrolidin-1-il)bencilideno]imidazolidin-1-il]acetamida es una molécula orgánica compleja con aplicaciones potenciales en diversos campos como la química medicinal, la ciencia de los materiales y la síntesis orgánica. Este compuesto presenta una estructura única que incluye un núcleo de imidazolidinona, un anillo de pirrolidina y un grupo bencilideno, lo que lo convierte en un tema interesante para la investigación y el desarrollo químico.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de N-(2-metilfenil)-2-[(4Z)-2,5-dioxo-4-[4-(pirrolidin-1-il)bencilideno]imidazolidin-1-il]acetamida normalmente implica reacciones orgánicas de varios pasos. Los pasos clave incluyen la formación del núcleo de imidazolidinona, la introducción del grupo bencilideno y la unión del anillo de pirrolidina. Los reactivos comunes utilizados en estas reacciones incluyen aldehídos, aminas y diversos catalizadores para facilitar la formación de los enlaces deseados.
Métodos de producción industrial
La producción industrial de este compuesto probablemente implicaría técnicas de producción por lotes o continuas, dependiendo de la escala y la demanda. La producción por lotes es adecuada para cantidades más pequeñas y permite un mayor control sobre las condiciones de reacción, mientras que la producción continua es más eficiente para la fabricación a gran escala. Las técnicas como el diseño asistido por computadora (CAD) y la fabricación asistida por computadora (CAM) se pueden emplear para optimizar el proceso de producción .
Análisis De Reacciones Químicas
Tipos de reacciones
N-(2-metilfenil)-2-[(4Z)-2,5-dioxo-4-[4-(pirrolidin-1-il)bencilideno]imidazolidin-1-il]acetamida: puede someterse a diversas reacciones químicas, incluyendo:
Oxidación: Esta reacción implica la adición de oxígeno o la eliminación de hidrógeno, a menudo utilizando agentes oxidantes como el permanganato de potasio o el peróxido de hidrógeno.
Reducción: Esta reacción implica la adición de hidrógeno o la eliminación de oxígeno, normalmente utilizando agentes reductores como el borohidruro de sodio o el hidruro de litio y aluminio.
Sustitución: Esta reacción implica el reemplazo de un grupo funcional por otro, a menudo facilitado por catalizadores o reactivos específicos.
Reactivos y condiciones comunes
Oxidación: Permanganato de potasio, peróxido de hidrógeno y otros agentes oxidantes en condiciones ácidas o básicas.
Reducción: Borohidruro de sodio, hidruro de litio y aluminio y otros agentes reductores a temperatura y presión controladas.
Sustitución: Diversos haluros, ácidos y bases en condiciones específicas para lograr la sustitución deseada.
Productos principales
Los productos principales formados a partir de estas reacciones dependen de los reactivos y condiciones específicas utilizados. Por ejemplo, la oxidación puede producir ácidos carboxílicos o cetonas, mientras que la reducción puede producir alcoholes o aminas.
Aplicaciones Científicas De Investigación
N-(2-metilfenil)-2-[(4Z)-2,5-dioxo-4-[4-(pirrolidin-1-il)bencilideno]imidazolidin-1-il]acetamida: tiene varias aplicaciones de investigación científica:
Química: Utilizado como bloque de construcción para la síntesis de moléculas y materiales más complejos.
Medicina: Investigado por sus posibles propiedades terapéuticas, incluidas las actividades antiinflamatorias y anticancerígenas.
Industria: Utilizado en el desarrollo de nuevos materiales con propiedades específicas, como polímeros y recubrimientos.
Mecanismo De Acción
El mecanismo de acción de N-(2-metilfenil)-2-[(4Z)-2,5-dioxo-4-[4-(pirrolidin-1-il)bencilideno]imidazolidin-1-il]acetamida implica su interacción con dianas moleculares específicas, como enzimas o receptores. El compuesto puede ejercer sus efectos uniéndose a estas dianas y modulando su actividad, lo que lleva a cambios en los procesos y vías celulares .
Comparación Con Compuestos Similares
Compuestos similares
N-(2-metilfenil)-2-[(4Z)-2,5-dioxo-4-[4-(pirrolidin-1-il)bencilideno]imidazolidin-1-il]acetamida: se puede comparar con otros derivados de imidazolidinona y compuestos bencilideno.
Disilanos: Estos compuestos presentan enlaces Si-Si y tienen propiedades electrónicas únicas.
Interhalógenos: Moléculas que contienen dos o más átomos de halógeno diferentes.
Singularidad
La singularidad de N-(2-metilfenil)-2-[(4Z)-2,5-dioxo-4-[4-(pirrolidin-1-il)bencilideno]imidazolidin-1-il]acetamida radica en su combinación específica de grupos funcionales y características estructurales, que confieren propiedades químicas y biológicas distintas. Esto lo convierte en un compuesto valioso para la investigación y el desarrollo en diversos campos científicos.
Propiedades
Fórmula molecular |
C23H24N4O3 |
|---|---|
Peso molecular |
404.5 g/mol |
Nombre IUPAC |
2-[(4Z)-2,5-dioxo-4-[(4-pyrrolidin-1-ylphenyl)methylidene]imidazolidin-1-yl]-N-(2-methylphenyl)acetamide |
InChI |
InChI=1S/C23H24N4O3/c1-16-6-2-3-7-19(16)24-21(28)15-27-22(29)20(25-23(27)30)14-17-8-10-18(11-9-17)26-12-4-5-13-26/h2-3,6-11,14H,4-5,12-13,15H2,1H3,(H,24,28)(H,25,30)/b20-14- |
Clave InChI |
XISXECGJUXYLRI-ZHZULCJRSA-N |
SMILES isomérico |
CC1=CC=CC=C1NC(=O)CN2C(=O)/C(=C/C3=CC=C(C=C3)N4CCCC4)/NC2=O |
SMILES canónico |
CC1=CC=CC=C1NC(=O)CN2C(=O)C(=CC3=CC=C(C=C3)N4CCCC4)NC2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(5Z)-5-{4-[(4-bromobenzyl)oxy]-3-methoxybenzylidene}-1-(4-bromophenyl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11620132.png)
![6-Imino-13-methyl-7-[3-(morpholin-4-yl)propyl]-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11620141.png)
![2-(4-Ethyl-1-piperazinyl)-3-{(Z)-[3-(2-furylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-A]pyrimidin-4-one](/img/structure/B11620147.png)
![1-butyl-3-[2-(4-methoxyphenoxy)ethyl]-1,3-dihydro-2H-benzimidazol-2-imine](/img/structure/B11620155.png)
![1-{2-imino-3-[2-(morpholin-4-yl)ethyl]-2,3-dihydro-1H-benzimidazol-1-yl}-3-(4-methoxyphenoxy)propan-2-ol](/img/structure/B11620161.png)





![(2Z)-2-[(6-methylpyridin-2-yl)methylidene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B11620209.png)
![ethyl 2-{(4E)-4-[(6-bromo-1,3-benzodioxol-5-yl)methylidene]-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11620221.png)

![4-methyl-N-[(1Z)-1-{3-[(4-methylphenyl)sulfonyl]-2-(propan-2-yl)imidazolidin-1-yl}-2-(piperidin-1-yl)ethylidene]benzenesulfonamide](/img/structure/B11620232.png)
